molecular formula C15H17NO3S B5581893 N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide CAS No. 5549-43-9

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5581893
CAS No.: 5549-43-9
M. Wt: 291.4 g/mol
InChI Key: NEIIIALRQCTFQS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.09291458 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

A study by Davies et al. (1996) details the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes for synthesizing functionalized cyclopropanes in a diastereoselective and enantioselective manner. This method, optimized with cyclic N-(arylsulfonyl)amino acids as ligands, highlights the role of electron-withdrawing and electron-donating groups in achieving high levels of enantioselectivity, illustrating a practical approach to asymmetric synthesis of cyclopropane derivatives (Davies et al., 1996).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) demonstrate the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This microbial-based surrogate system facilitated the generation of metabolites in sufficient quantities for structural characterization, serving as a novel approach to study drug metabolism and supporting clinical investigations (Zmijewski et al., 2006).

Analytical Method Development

Nyeborg et al. (2010) validated an HPLC method for the quantitative determination of UV-filters in cosmetics, including phenylbenzimidazole sulfonic acid and others, showcasing the method's efficiency in analyzing complex formulations. This study emphasizes the importance of robust analytical techniques in ensuring product safety and compliance (Nyeborg et al., 2010).

Synthesis of Arylsulfonamide Derivatives

Kim et al. (1992) report on the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides through the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides. This process underscores the versatility of sulfonamides in chemical synthesis, highlighting their potential in creating diverse chemical entities (Kim et al., 1992).

Molecular Structure and Assembly

De Castro et al. (2013) explored the conformation and assembly of two arylsulfonamide para-alkoxychalcone hybrids, revealing how an additional methylene group influences crystal packing and molecular interactions. This research contributes to understanding the structural basis of molecular assembly and its potential implications in material science (De Castro et al., 2013).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-15-10-8-14(9-11-15)16-20(17,18)12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIIALRQCTFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349957
Record name N-(4-ETHOXYPHENYL)-1-PHENYL-METHANESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-43-9
Record name N-(4-ETHOXYPHENYL)-1-PHENYL-METHANESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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